(S)-(-)-7-Hydroxy-DPAT hydrochloride is a synthetic compound primarily recognized for its action as a selective agonist of the dopamine D3 receptor. It is a derivative of the tetrahydronaphthalene family and has garnered attention for its potential applications in neuropharmacology, particularly in the study of dopamine-related disorders and ocular pharmacology. The compound is known for its ability to modulate neurotransmitter release, influencing various physiological processes in the central nervous system.
The compound is synthesized through various chemical methods and has been characterized by several databases, including PubChem and BenchChem, which provide comprehensive details about its structure, properties, and biological activities.
(S)-(-)-7-Hydroxy-DPAT hydrochloride falls under the classification of dopamine receptor agonists, specifically targeting the D3 receptor subtype. Its structural characteristics differentiate it from other similar compounds, such as 8-Hydroxy-DPAT, which has different receptor affinities.
The synthesis of (S)-(-)-7-Hydroxy-DPAT hydrochloride typically involves multi-step organic reactions that include the formation of the tetrahydronaphthalene core followed by functionalization at specific positions. The synthesis can be achieved through:
The detailed mechanism often includes:
(S)-(-)-7-Hydroxy-DPAT hydrochloride has a complex molecular structure characterized by:
These structural identifiers are crucial for computational modeling and database searches.
(S)-(-)-7-Hydroxy-DPAT hydrochloride participates in various chemical reactions, primarily due to its functional groups:
The reactivity profile indicates that (S)-(-)-7-Hydroxy-DPAT hydrochloride can be utilized in studies examining receptor interactions and pharmacodynamics in neuropharmacological contexts.
The mechanism of action for (S)-(-)-7-Hydroxy-DPAT hydrochloride primarily involves:
Research indicates that (S)-(-)-7-Hydroxy-DPAT hydrochloride has significant implications for understanding dopaminergic modulation in various behavioral models, particularly in addiction studies.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
(S)-(-)-7-Hydroxy-DPAT hydrochloride has several scientific uses:
This compound serves as a valuable tool for scientists exploring dopamine-related mechanisms and therapeutic strategies.
(S)-(-)-7-Hydroxy-DPAT hydrochloride (7-OH-DPAT) is a high-affinity dopamine receptor agonist with preferential, though not exclusive, selectivity for the D₃ receptor subtype over D₂ receptors. In vitro binding assays reveal a 5- to 78-fold higher affinity for D₃ receptors (Kᵢ ≈ 0.2–5.0 nM) compared to D₂ receptors (Kᵢ ≈ 20–100 nM) [3] [7] [9]. This selectivity arises from structural differences in the orthosteric binding pocket, particularly the second extracellular loop of the D₃ receptor, which accommodates the tetralin structure of 7-OH-DPAT more efficiently than D₂ receptors [8].
However, this selectivity is concentration-dependent. At low doses (≤0.1 mg/kg in rodents), 7-OH-DPAT primarily engages D₃ receptors, while higher doses (>0.3 mg/kg) progressively occupy D₂ receptors due to their higher abundance in the brain [4] [6]. In vivo studies using D₃ receptor knockout mice confirm that locomotor inhibition induced by low-dose 7-OH-DPAT is entirely D₃-dependent, as it is absent in mutants [2].
Table 1: Receptor Binding Affinity (Kᵢ, nM) of 7-OH-DPAT
Receptor Subtype | Human Cloned Receptors | Rat Brain Tissue | Selectivity Ratio (D₃:D₂) |
---|---|---|---|
D₃ | 0.2–2.0 | 0.5–5.0 | 1 (Reference) |
D₂ | 20–50 | 30–100 | 10–78 |
D₄ | >1,000 | >1,000 | >500 |
5-HT₁ₐ | >10,000 | >10,000 | >5,000 |
Data compiled from [3] [7] [9]
7-OH-DPAT acts as a full agonist at D₃ receptors and a partial agonist at D₂ receptors. At D₃ receptors, it potently inhibits adenylyl cyclase activity (IC₅₀ ≈ 1–5 nM), reducing cAMP production via Gαᵢ/o protein coupling [1] [9]. Additionally, it activates phospholipase D (PLD) through a RhoA-dependent pathway—a signaling mechanism distinct from D₂ receptors [9]. This PLD activation regulates dendritic dopamine release and neuronal excitability in the nucleus accumbens [8] [9].
At D₂ receptors, 7-OH-DPAT exhibits partial efficacy (∼40–60% relative to dopamine) in cAMP inhibition assays and autoreceptor functions [4] [6]. Electrophysiological studies show it inhibits firing of ventral tegmental area (VTA) dopamine neurons at ED₅₀ ≈ 1.7 µg/kg, but with no selectivity between nigrostriatal (A9) and mesolimbic (A10) pathways [4]. Notably, 7-OH-DPAT demonstrates biphasic effects on locomotion: low doses (0.01–0.1 mg/kg) inhibit movement via D₃ receptors, while higher doses (≥1 mg/kg) induce hyperlocomotion via D₂ receptor stimulation [5].
Table 2: Functional Signaling Properties of 7-OH-DPAT
Receptor | cAMP Inhibition (IC₅₀) | Relative Efficacy | PLD Activation | Autoreceptor Function |
---|---|---|---|---|
D₃ | 1–5 nM | Full agonist (100%) | Yes (RhoA-dependent) | Modest |
D₂ | 20–100 nM | Partial agonist (40–60%) | No | Potent (ED₅₀ < 2 µg/kg) |
7-OH-DPAT belongs to the aminotetralin class of dopamine agonists, sharing structural similarities with 8-OH-DPAT and PD 128907 but exhibiting distinct receptor selectivity profiles. Unlike 8-OH-DPAT—a serotonergic 5-HT₁ₐ agonist with negligible dopamine receptor affinity—7-OH-DPAT lacks significant 5-HT₁ₐ interactions due to hydroxyl group positioning at the 7th carbon instead of the 8th [3] [7]. This minor structural variation drastically alters receptor specificity: 8-OH-DPAT binds 5-HT₁ₐ at Kᵢ < 5 nM, while 7-OH-DPAT shows Kᵢ > 10,000 nM [3] [5].
Compared to PD 128907, another D₃-preferential agonist, 7-OH-DPAT exhibits lower selectivity for D₃ over D₂ receptors (5–78-fold vs. ∼100-fold for PD 128907) [2] [7]. In vivo, PD 128907 more robustly inhibits novelty-induced locomotion in wild-type mice than 7-OH-DPAT, with both compounds being inactive in D₃-knockout mice [2]. However, 7-OH-DPAT uniquely induces contralateral turning when co-administered with D₁ agonists (e.g., SKF-38393) into the nucleus accumbens shell—a response mediated solely by D₂ receptors, as PD 128907 fails to elicit this effect [6].
Table 3: Pharmacological Comparison of Aminotetralin Agonists
Property | 7-OH-DPAT | 8-OH-DPAT | PD 128907 |
---|---|---|---|
Primary Target | D₃ receptor | 5-HT₁ₐ receptor | D₃ receptor |
D₃ Kᵢ (nM) | 0.2–5.0 | >1,000 | 0.3–2.0 |
D₂ Kᵢ (nM) | 20–100 | >1,000 | 50–200 |
D₃:D₂ Selectivity | 5–78-fold | <1-fold | ∼100-fold |
5-HT₁ₐ Kᵢ (nM) | >10,000 | 2–5 | >1,000 |
In Vivo D₃ Function | Locomotor inhibition (low dose) | Hypothermia, hyperlocomotion | Locomotor inhibition |
The in vivo selectivity of 7-OH-DPAT remains contentious due to discrepancies between molecular binding data and functional outcomes. Although in vitro assays confirm D₃ preference, early in vivo electrophysiology studies found no mesolimbic selectivity: 7-OH-DPAT equally inhibited A9 (nigrostriatal) and A10 (mesolimbic) dopamine neurons (ED₅₀ ≈ 3.5 vs. 3.9 µg/kg) [4]. This contrasts with the limbic-restricted expression of D₃ receptors and suggests compensatory D₂ activation in intact systems.
Three factors explain this controversy:
Genetic studies resolve some conflicts: D₃-knockout mice exhibit no locomotor response to 7-OH-DPAT under novelty, confirming D₃ mediation [2]. However, microinjection studies reveal that behaviors like turning or jaw movements induced by intra-accumbens 7-OH-DPAT require D₂, not D₃, receptors [6]. Thus, 7-OH-DPAT’s in vivo actions reflect region-specific receptor engagement rather than uniform selectivity.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1